molecular formula C26H34FNNaO5 B194476 Cerivastatin-Natrium CAS No. 143201-11-0

Cerivastatin-Natrium

Katalognummer: B194476
CAS-Nummer: 143201-11-0
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: UVXVKMCFVDNBCD-QCVDVZFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

    • Cerivastatin wird über spezifische Routen synthetisiert, aber detaillierte synthetische Verfahren sind nicht allgemein verfügbar.
    • Industrielle Produktionsmethoden umfassen die chemische Synthese, Reinigung und Formulierung zu Darreichungsformen.
  • Wissenschaftliche Forschungsanwendungen

      Chemie: Cerivastatin dient als wertvolles Werkzeug zur Untersuchung des Lipidstoffwechsels und der Enzyminhibition.

      Biologie: Forscher untersuchen seine Auswirkungen auf Zellproliferation, Apoptose und Signalwege.

      Medizin: Trotz seines Rückzugs bleibt die Wirkung von Cerivastatin auf die kardiovaskuläre Gesundheit ein Thema von Interesse.

      Industrie: Seine Synthese und Formulierung tragen zur Medikamentenentwicklung bei.

  • Wirkmechanismus

    • Cerivastatin hemmt kompetitiv das hepatische Enzym HMG-CoA-Reduktase.
    • Durch die Blockierung dieses Enzyms reduziert es die Cholesterinsynthese, reguliert LDL-Rezeptoren nach oben und verstärkt die hepatische Aufnahme von LDL-Cholesterin aus dem Kreislauf.
  • Wirkmechanismus

    Target of Action

    Cerivastatin sodium primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the synthesis of cholesterol, a type of lipid that is essential for various cellular functions but can lead to cardiovascular diseases when present in excess .

    Mode of Action

    Cerivastatin sodium acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol levels within hepatic cells, which in turn triggers an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

    Biochemical Pathways

    The primary biochemical pathway affected by cerivastatin sodium is the mevalonate pathway , which is responsible for the production of cholesterol . By inhibiting HMG-CoA reductase, cerivastatin sodium disrupts this pathway, leading to reduced cholesterol synthesis . The drug also influences the expression of LDL-receptors, thereby affecting the pathway of LDL-cholesterol uptake into hepatic cells .

    Pharmacokinetics

    Cerivastatin sodium exhibits a mean absolute oral bioavailability of approximately 60% . It is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations peaking 2 to 3 hours post-administration . The drug is highly bound to plasma proteins (>99%), and its volume of distribution at steady state indicates moderate penetration into tissues . Cerivastatin sodium is exclusively cleared via metabolism, with no unchanged drug excreted . It undergoes two main oxidative biotransformation reactions, leading to the formation of active metabolites .

    Result of Action

    The primary result of cerivastatin sodium’s action is a decrease in cholesterol levels in hepatic cells . This reduction in intracellular cholesterol leads to an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation . These changes contribute to a decrease in circulating LDL-cholesterol levels, which is beneficial for patients with hypercholesterolemia .

    Action Environment

    The action of cerivastatin sodium can be influenced by various environmental factors. Additionally, the drug’s bioavailability and general circulation can be affected by first-pass metabolism in the liver and clearance by the digestive system . Understanding these factors can help optimize the drug’s efficacy and stability.

    Safety and Hazards

    Cerivastatin sodium is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

    Biochemische Analyse

    Biochemical Properties

    Cerivastatin sodium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is responsible for converting HMG-CoA to mevalonate . This interaction inhibits the enzyme, thereby reducing the endogenous synthesis of cholesterol .

    Cellular Effects

    Cerivastatin sodium has a high affinity for liver tissue, the target site of action . By inhibiting HMG-CoA reductase in liver cells, Cerivastatin sodium reduces the production of cholesterol, impacting cellular metabolism and potentially influencing cell signaling pathways and gene expression related to cholesterol synthesis and regulation .

    Molecular Mechanism

    The mechanism of action of Cerivastatin sodium involves competitive inhibition of HMG-CoA reductase . By binding to the active site of this enzyme, Cerivastatin sodium prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol .

    Temporal Effects in Laboratory Settings

    Cerivastatin sodium is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours postadministration followed by a monoexponential decay with an elimination half-life (t½,β) of 2 to 3 hours . No accumulation is observed on repeated administration .

    Dosage Effects in Animal Models

    While specific dosage effects in animal models are not mentioned in the available literature, the pharmacokinetics of Cerivastatin sodium are linear, with maximum plasma concentration (C max) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg .

    Metabolic Pathways

    Cerivastatin sodium is exclusively cleared via metabolism. No unchanged drug is excreted . It is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .

    Transport and Distribution

    Cerivastatin sodium is highly bound to plasma proteins (>99%). The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Preclinical studies have shown a high affinity for liver tissue .

    Vorbereitungsmethoden

    • Cerivastatin is synthesized through specific routes, but detailed synthetic procedures are not widely available.
    • Industrial production methods involve chemical synthesis, purification, and formulation into dosage forms.
  • Analyse Chemischer Reaktionen

    • Cerivastatin durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien umfassen Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. LiAlH₄) und nucleophile Substitutionsreagenzien (z. B. NaOH).
    • Wichtige Produkte umfassen Cerivastatin selbst und seine Metaboliten.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Cerivastatin liegt in seiner Potenz und Verträglichkeit.
    • Ähnliche Verbindungen umfassen andere Statine wie Atorvastatin, Simvastatin und Rosuvastatin.

    Eigenschaften

    { "Design of Synthesis Pathway": "The synthesis pathway for Cerivastatin sodium involves the condensation of two key intermediates, namely 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid. These intermediates are synthesized separately and then coupled using appropriate reagents and reaction conditions to yield the final product, Cerivastatin sodium.", "Starting Materials": [ "3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "4-fluorophenylacetic acid", "Isobutyl magnesium chloride", "Benzene", "Triethylamine", "Thionyl chloride", "4-aminophenylacetic acid", "Methanesulfonyl chloride", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Sodium cyanoborohydride", "Sodium methoxide", "Hydrogen peroxide", "Sodium hydride", "Trimethylsilyl chloride", "2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid" ], "Reaction": [ "Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "Synthesis of 4-fluorophenylacetic acid", "Synthesis of 4-aminophenylacetic acid", "Synthesis of 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid", "Coupling of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid to yield Cerivastatin sodium" ] }

    CAS-Nummer

    143201-11-0

    Molekularformel

    C26H34FNNaO5

    Molekulargewicht

    482.5 g/mol

    IUPAC-Name

    sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

    InChI

    InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1

    InChI-Schlüssel

    UVXVKMCFVDNBCD-QCVDVZFFSA-N

    Isomerische SMILES

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na]

    SMILES

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

    Kanonische SMILES

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na]

    Aussehen

    Off-White Solid

    melting_point

    197-199°C

    143201-11-0

    Reinheit

    > 95%

    Menge

    Milligrams-Grams

    Synonyme

    6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
    7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
    Bay w 6228
    Baycol
    cerivastatin
    cerivastatin sodium
    Certa
    Kazak
    Lipobay
    rivastatin

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cerivastatin sodium
    Reactant of Route 2
    Cerivastatin sodium
    Reactant of Route 3
    Cerivastatin sodium
    Reactant of Route 4
    Cerivastatin sodium
    Reactant of Route 5
    Cerivastatin sodium
    Reactant of Route 6
    Cerivastatin sodium
    Customer
    Q & A

    Q1: How does cerivastatin sodium exert its lipid-lowering effect?

    A1: Cerivastatin sodium is a synthetic, enantiomerically pure, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for cholesterol biosynthesis. By inhibiting this enzyme, cerivastatin sodium effectively reduces cholesterol synthesis in the liver. This, in turn, leads to increased hepatic uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma cholesterol levels. [, , , ]

    Q2: What is the molecular formula and weight of cerivastatin sodium?

    A2: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of cerivastatin sodium.

    Q3: How is cerivastatin sodium metabolized, and does it interact with other drugs?

    A3: Cerivastatin sodium is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP2C8, with a minor contribution from CYP3A4. [, ] It exhibits a dual metabolic pathway involving demethylation (metabolite M-1) and hydroxylation (metabolite M-23). [] Despite being a CYP3A4 substrate, cerivastatin sodium demonstrates a low potential for clinically relevant interactions with CYP3A4 inhibitors, such as erythromycin and itraconazole. [, ]

    Q4: Does cerivastatin sodium interact with the immunosuppressant tacrolimus?

    A4: Research indicates a moderate elevation of cerivastatin sodium systemic exposure when co-administered with tacrolimus in liver transplant recipients. [] While this interaction does not appear to be CYP3A4-mediated, the exact mechanism is thought to involve inhibition of active hepatic transport processes, particularly biliary excretion. []

    Q5: What is the clinical efficacy of cerivastatin sodium in treating hypercholesterolemia?

    A6: Clinical trials have demonstrated the effectiveness of cerivastatin sodium in lowering total cholesterol, LDL-C, and triglyceride levels in patients with primary hypercholesterolemia. [, , , ] A dose-dependent reduction in serum lipid levels was observed, with a higher dosage (0.3 mg/day) proving more effective than a lower dosage (0.15 mg/day) in patients with severe hypercholesterolemia. []

    Q6: What are the safety concerns associated with cerivastatin sodium?

    A7: While effective in lowering cholesterol levels, cerivastatin sodium has been associated with an increased risk of rhabdomyolysis, a serious condition involving muscle breakdown. [, ] This risk appears higher compared to other statins and is particularly pronounced when cerivastatin sodium is used in combination with gemfibrozil or at higher doses. [, ] These safety concerns ultimately led to the withdrawal of cerivastatin sodium from the market in 2001. [, ]

    Q7: What analytical methods are used to quantify cerivastatin sodium in pharmaceutical formulations?

    A8: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for quantifying cerivastatin sodium and its metabolites in pharmaceutical preparations and biological samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. [, ]

    Q8: Are there any known alternative compounds or approaches for achieving similar therapeutic effects?

    A10: Yes, other HMG-CoA reductase inhibitors, collectively known as statins, are available and widely used for managing hypercholesterolemia. These include atorvastatin, simvastatin, pravastatin, and rosuvastatin. [, , , ] Each statin possesses a unique pharmacological profile, including potency, efficacy, and potential for adverse effects. [, , , ]

    Q9: Has cerivastatin sodium shown any potential in other areas of research, such as cancer therapy?

    A11: Interestingly, recent research suggests that cerivastatin sodium may act as a selective inhibitor of RNA polymerase I, an enzyme crucial for ribosome biogenesis and cell growth. [, ] Preliminary studies indicate antiproliferative effects of cerivastatin sodium against certain human cancer cell lines, hinting at its potential as a targeted anticancer therapeutic. [, ]

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.